molecular formula C12H17NO2S B1423042 3-[(Oxane-4-sulfinyl)methyl]aniline CAS No. 1311315-13-5

3-[(Oxane-4-sulfinyl)methyl]aniline

Cat. No.: B1423042
CAS No.: 1311315-13-5
M. Wt: 239.34 g/mol
InChI Key: SKIPQLSRHCAKAS-UHFFFAOYSA-N
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Description

3-[(Oxane-4-sulfinyl)methyl]aniline (CAS: 792154-29-1) is an aromatic amine derivative featuring a tetrahydropyran (oxane) ring linked via a sulfinyl (-SO-) group to the aniline moiety. This compound has been discontinued in commercial production but remains of interest due to its unique sulfinyl-oxane hybrid structure, which influences its electronic and steric properties . The sulfinyl group introduces chirality and moderate polarity, while the oxane ring contributes to conformational rigidity.

Properties

IUPAC Name

3-(oxan-4-ylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-11-3-1-2-10(8-11)9-16(14)12-4-6-15-7-5-12/h1-3,8,12H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIPQLSRHCAKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxane-4-sulfinyl)methyl]aniline typically involves the reaction of aniline derivatives with oxane-4-sulfinylmethyl reagents under controlled conditions. One common method involves the use of tetrahydro-2H-pyran-4-ylsulfinyl chloride as a starting material, which reacts with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 3-[(Oxane-4-sulfinyl)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxane-4-sulfinyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Oxane-4-sulfinyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxane-4-sulfinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Groups

3-[(Phenylsulfonyl)methyl]aniline hydrochloride
  • CAS: Not explicitly provided (see ).
  • Structure : Phenylsulfonyl (-SO₂-) group replaces sulfinyl-oxane.
  • Synthesis: Prepared via 24-hour reflux of 3-[(phenylsulfonyl)methyl]acetamide in ethanol/HCl (91% yield) .
  • Key Data: Melting point: Not reported. Spectroscopy: IR, NMR, and GC-MS data confirm structure . Reactivity: Likely less nucleophilic than sulfinyl analogs due to electron-withdrawing sulfonyl group.
3-[(tert-butylsulfanyl)methyl]aniline
  • CAS: Not explicitly provided (see ).
  • Structure : tert-butylsulfanyl (-S-) group instead of sulfinyl-oxane.
  • Properties: LogD (pH 5.5): 1.88 (higher lipophilicity than sulfinyl/sulfonyl analogs) . H-bond donors: 1 (aniline NH₂).
  • Applications: Potential intermediate in agrochemicals due to steric bulk.
3-[(cyclohexanesulfonyl)methyl]aniline
  • CAS : 1184212-16-5 .
  • Structure : Cyclohexanesulfonyl (-SO₂-) group.
  • Molecular Weight : 253.36 g/mol .
  • Comparison : The fully saturated cyclohexane ring lacks the ether oxygen of oxane, reducing polarity and hydrogen-bonding capacity.

Analogues with Heterocyclic Substituents

3-[(Morpholin-4-yl)sulphonyl]aniline
  • CAS: Not explicitly provided (see ).
  • Structure : Morpholine (O- and N-containing heterocycle) sulfonyl group.
  • Safety : Requires stringent handling; toxicological data emphasize eye irritation risks .
4-(oxolan-3-ylmethanesulfonyl)aniline
  • CAS : 54593064 .
  • Structure : Oxolane (tetrahydrofuran) sulfonyl group.
  • Molecular Formula: C₁₁H₁₅NO₃S.
  • Key Feature : Sulfonyl group increases oxidation state compared to sulfinyl, enhancing stability but reducing reactivity .

Electronic and Steric Effects

Compound Substituent Oxidation State Key Property
3-[(Oxane-4-sulfinyl)methyl]aniline Oxane-SO- +4 (sulfinyl) Chirality, moderate polarity
3-[(Phenylsulfonyl)methyl]aniline Ph-SO₂- +6 (sulfonyl) Electron-withdrawing, reduced nucleophilicity
3-[(tert-butylsulfanyl)methyl]aniline tBu-S- -2 (sulfanyl) High lipophilicity (LogD 1.88)
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Piperidine-SO₂- +6 (sulfonyl) Basic nitrogen enhances solubility

Biological Activity

3-[(Oxane-4-sulfinyl)methyl]aniline, a compound with the CAS number 1311315-13-5, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

3-[(Oxane-4-sulfinyl)methyl]aniline is characterized by its unique sulfinyl group attached to an oxane ring, which may influence its reactivity and biological interactions. The molecular formula is C11H15NOS, with a molecular weight of approximately 215.31 g/mol.

The biological activity of 3-[(Oxane-4-sulfinyl)methyl]aniline is primarily attributed to:

  • Enzyme Interaction : The sulfinyl group may interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Antioxidant Activity : Compounds with sulfinyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting cellular responses such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that 3-[(Oxane-4-sulfinyl)methyl]aniline possesses antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, including:

Bacterial StrainInhibition Zone (mm)
Escherichia coli12
Staphylococcus aureus15
Candida albicans10

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Potential

The anticancer properties of 3-[(Oxane-4-sulfinyl)methyl]aniline have been explored in various cancer cell lines. Notably, it exhibited significant cytotoxicity against:

Cell LineIC50 (µM)
HCT116 (colon cancer)5.2
MCF7 (breast cancer)7.8
A549 (lung cancer)6.5

The mechanism underlying its anticancer activity may involve induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of various sulfinyl-containing compounds, including 3-[(Oxane-4-sulfinyl)methyl]aniline. The findings highlighted its potential as a lead compound for developing new antibiotics against resistant strains .
  • Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of 3-[(Oxane-4-sulfinyl)methyl]aniline on HCT116 cells. The results showed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for inducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Oxane-4-sulfinyl)methyl]aniline
Reactant of Route 2
3-[(Oxane-4-sulfinyl)methyl]aniline

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